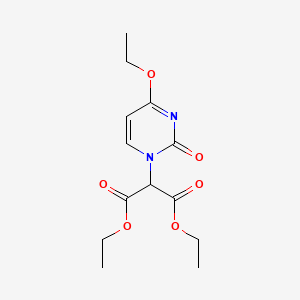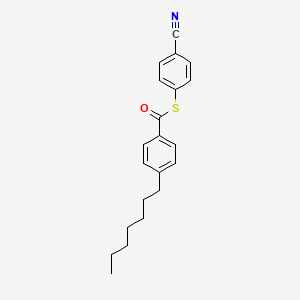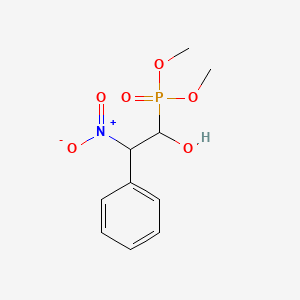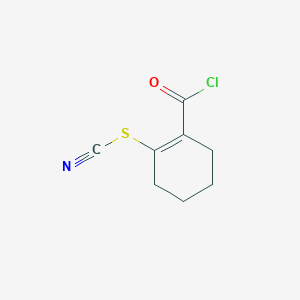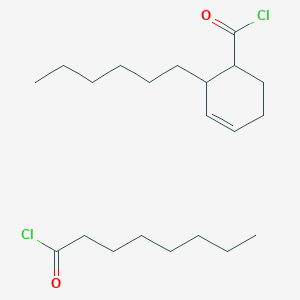
(3S)-1,3,5-Trihydroxypentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1,3,5-Trihydroxypentan-2-one is an organic compound with the molecular formula C5H10O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by three hydroxyl groups (-OH) attached to a pentanone backbone, making it a polyol. Its unique structure and properties make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,3,5-Trihydroxypentan-2-one can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a keto ester, using specific enzymes or chemical catalysts. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form this compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes, which are preferred for their efficiency and sustainability. The use of engineered bacteria or yeast strains to produce the necessary enzymes for the reduction reactions is a common practice. These biocatalysts are then used in large-scale reactors to convert the precursor compounds into the desired product under controlled conditions.
化学反応の分析
Types of Reactions
(3S)-1,3,5-Trihydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pentan-2,3,5-trione, while reduction can produce 1,3,5-pentanetriol.
科学的研究の応用
(3S)-1,3,5-Trihydroxypentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which (3S)-1,3,5-Trihydroxypentan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates.
類似化合物との比較
(3S)-1,3,5-Trihydroxypentan-2-one can be compared with other polyols and chiral molecules:
Similar Compounds: Examples include 1,2,3-trihydroxypropane (glycerol) and 1,2,3,4-tetrahydroxybutane (erythritol).
Uniqueness: The presence of three hydroxyl groups and a chiral center makes this compound unique in its reactivity and applications. Unlike glycerol, which has a simpler structure, this compound offers more complexity for synthetic applications.
特性
CAS番号 |
64307-91-1 |
|---|---|
分子式 |
C5H10O4 |
分子量 |
134.13 g/mol |
IUPAC名 |
(3S)-1,3,5-trihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h4,6-8H,1-3H2/t4-/m0/s1 |
InChIキー |
XAEITTHXTQNINA-BYPYZUCNSA-N |
異性体SMILES |
C(CO)[C@@H](C(=O)CO)O |
正規SMILES |
C(CO)C(C(=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
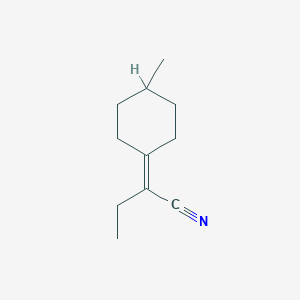
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
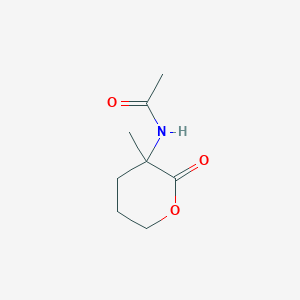
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)

